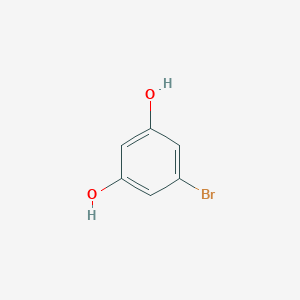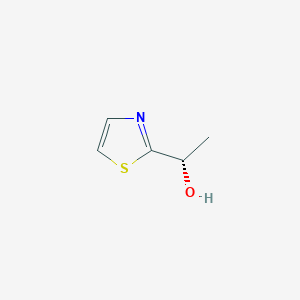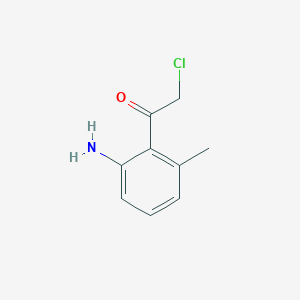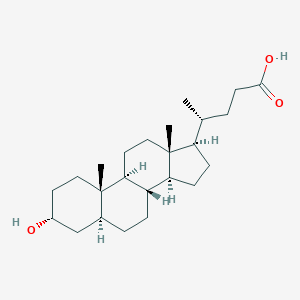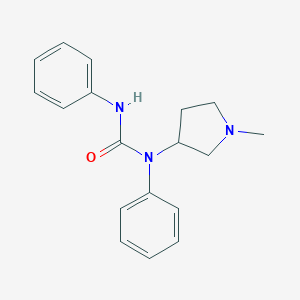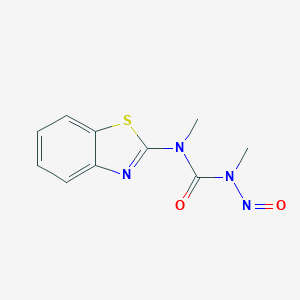![molecular formula C21H22Br4Cl2O4 B024820 2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane CAS No. 101622-05-3](/img/structure/B24820.png)
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane, commonly known as TBBPA, is a brominated flame retardant widely used in the electronics industry. It is a highly effective flame retardant, and its use has been increasing in recent years due to the growth of the electronics industry. TBBPA is a complex compound with a variety of chemical and physical properties that make it useful in a range of applications.
作用机制
TBBPA works by inhibiting the combustion process. It does this by interfering with the chemical reactions that occur during combustion, preventing the formation of flammable gases. TBBPA also forms a protective layer on the surface of the material, further reducing its flammability.
生化和生理效应
TBBPA has been found to have a range of effects on biological systems. It has been shown to disrupt the endocrine system, affecting the production and function of hormones. TBBPA has also been linked to developmental and reproductive toxicity, as well as neurotoxicity.
实验室实验的优点和局限性
TBBPA is a highly effective flame retardant, making it a valuable tool in the electronics industry. However, its potential impact on human health and the environment is a major concern. As a result, there are limitations on its use in some countries, and alternatives are being developed.
未来方向
There are a number of areas where further research is needed. One area of focus is the development of alternative flame retardants that are less harmful to human health and the environment. Another area of research is the impact of TBBPA on aquatic ecosystems, as it has been found to be persistent and bioaccumulative in the environment. Finally, there is a need for further research into the potential health effects of TBBPA, particularly in vulnerable populations such as children and pregnant women.
Conclusion:
In conclusion, TBBPA is a highly effective flame retardant that has been widely used in the electronics industry. However, its potential impact on human health and the environment is a major concern. Further research is needed to develop safer alternatives and to better understand its impact on biological systems and the environment.
合成方法
The synthesis of TBBPA involves the reaction of 4,4'-isopropylidenediphenol with 3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)benzoyl chloride. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified and dried to obtain TBBPA in its pure form.
科学研究应用
TBBPA has been extensively studied for its flame retardant properties. It has been found to be highly effective in reducing the flammability of a range of materials, including plastics and textiles. TBBPA has also been studied for its potential impact on human health and the environment.
属性
CAS 编号 |
101622-05-3 |
|---|---|
产品名称 |
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane |
分子式 |
C21H22Br4Cl2O4 |
分子量 |
728.9 g/mol |
IUPAC 名称 |
1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C21H22Br4Cl2O4/c1-21(2,11-3-15(22)19(16(23)4-11)30-9-13(28)7-26)12-5-17(24)20(18(25)6-12)31-10-14(29)8-27/h3-6,13-14,28-29H,7-10H2,1-2H3 |
InChI 键 |
RPEKWRMKDVUCNG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CCl)O)Br)C2=CC(=C(C(=C2)Br)OCC(CCl)O)Br |
规范 SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CCl)O)Br)C2=CC(=C(C(=C2)Br)OCC(CCl)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



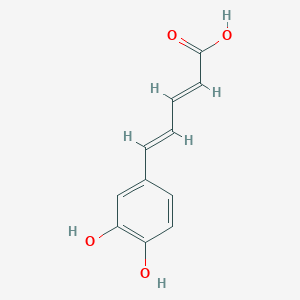
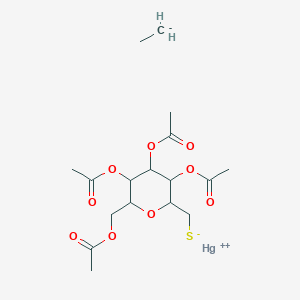
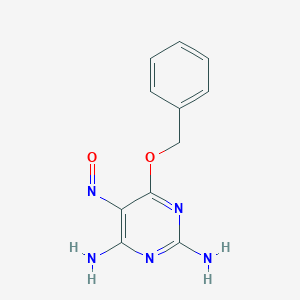
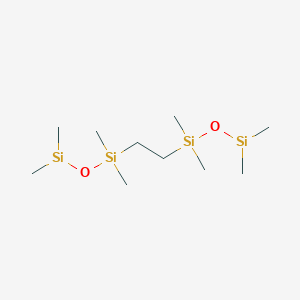
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
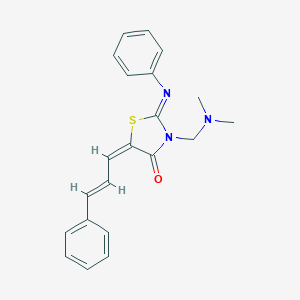
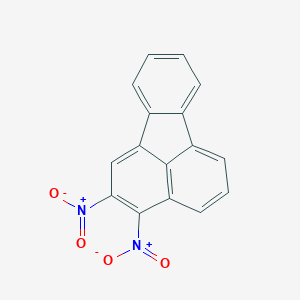
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
